3-methylbenzyl alcohol is a methylbenzyl alcohol that is toluene in which one of the meta hydrogens has been replaced by a hydroxymethyl group. It is a primary alcohol and a methylbenzyl alcohol.
3-Methylbenzyl alcohol
CAS No.: 587-03-1
Cat. No.: VC21190574
Molecular Formula: C8H10O
Molecular Weight: 122.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 587-03-1 |
|---|---|
| Molecular Formula | C8H10O |
| Molecular Weight | 122.16 g/mol |
| IUPAC Name | (3-methylphenyl)methanol |
| Standard InChI | InChI=1S/C8H10O/c1-7-3-2-4-8(5-7)6-9/h2-5,9H,6H2,1H3 |
| Standard InChI Key | JJCKHVUTVOPLBV-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)CO |
| Canonical SMILES | CC1=CC(=CC=C1)CO |
| Boiling Point | 215.5 °C |
Introduction
Chemical Identity and Structure
3-Methylbenzyl alcohol (CAS Registry Number: 587-03-1) is an aromatic primary alcohol with the molecular formula C₈H₁₀O and a molecular weight of 122.16 g/mol. Structurally, it consists of a benzene ring with a methyl group at the meta position and a hydroxymethyl group (CH₂OH) . This compound is also known by several synonyms including m-Tolyl carbinol, (3-Methylphenyl)methanol, m-Tolylmethanol, and 3-TOLYLCARBINOL .
The compound belongs to the chemical family of methylbenzyl alcohols and is defined in chemical ontology as "a primary alcohol and a methylbenzyl alcohol that is toluene in which one of the meta hydrogens has been replaced by a hydroxymethyl group" .
The structural identifiers for 3-methylbenzyl alcohol include:
| Identifier Type | Value |
|---|---|
| InChI | InChI=1S/C8H10O/c1-7-3-2-4-8(5-7)6-9/h2-5,9H,6H2,1H3 |
| InChIKey | JJCKHVUTVOPLBV-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC(CO)=C1 |
Table 1: Structural identifiers of 3-Methylbenzyl alcohol
Physical and Chemical Properties
3-Methylbenzyl alcohol exists as a clear, colorless liquid at room temperature with specific physical and chemical characteristics that influence its behavior in various applications.
Physical Properties
The physical properties of this compound are summarized in the following table:
Table 2: Physical properties of 3-Methylbenzyl alcohol
Chemical Properties
3-Methylbenzyl alcohol exhibits characteristic reactivity expected for a primary benzyl alcohol. Key chemical properties include:
Table 3: Chemical properties of 3-Methylbenzyl alcohol
The compound contains a hydroxyl functional group that makes it prone to various chemical transformations. The benzylic position of the hydroxyl group enhances its reactivity compared to aliphatic alcohols, influencing its behavior in chemical reactions.
Synthesis and Production Methods
3-Methylbenzyl alcohol can be synthesized through several methods, with varying yields, reaction conditions, and starting materials.
Reduction of 3-Methylbenzaldehyde
One common synthetic approach involves the reduction of 3-methylbenzaldehyde using appropriate reducing agents:
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Sodium borohydride (NaBH₄) reduction in protic solvents like ethanol
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Lithium aluminum hydride (LiAlH₄) reduction in aprotic solvents such as tetrahydrofuran (THF)
Grignard Reaction
Another synthetic route employs the Grignard reaction pathway:
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Formation of 3-methylbenzylmagnesium chloride from 3-methylbenzyl chloride and magnesium in anhydrous ether
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Reaction with formaldehyde followed by hydrolysis to yield 3-methylbenzyl alcohol
Industrial Production
In industrial settings, 3-methylbenzyl alcohol is often produced through catalytic hydrogenation of 3-methylbenzaldehyde using palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
Comparative Analysis of Synthesis Methods
Table 4: Comparison of synthesis methods for 3-Methylbenzyl alcohol
Chemical Reactions
3-Methylbenzyl alcohol participates in various chemical reactions characteristic of primary alcohols, particularly those enhanced by the benzylic position of the hydroxyl group.
Oxidation Reactions
The compound readily undergoes oxidation to form 3-methylbenzaldehyde when treated with oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). This reaction is particularly important in synthetic organic chemistry as it provides a route to important carbonyl compounds.
Substitution Reactions
The hydroxyl group of 3-methylbenzyl alcohol can be substituted to form various derivatives:
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Reaction with thionyl chloride (SOCl₂) produces 3-methylbenzyl chloride
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Reaction with hydrogen bromide (HBr) yields 3-methylbenzyl bromide
Esterification
3-Methylbenzyl alcohol reacts with carboxylic acids in the presence of acid catalysts to form esters. This reaction is utilized in the production of fragrance compounds and pharmaceutical intermediates.
Hydrogenation
The compound participates in gas phase hydrogenation processes, particularly in the hydrogenation of methanolic solutions of isophthaldehyde over Ni/SiO₂ catalysts . This reaction demonstrates its utility in catalytic processes.
Silylation
3-Methylbenzyl alcohol can undergo silylation reactions with tert-butyldimethylsilyl chloride (TBDMS-Cl) to form the corresponding silyl ether, which serves as a protected form of the alcohol in multi-step organic syntheses .
Applications and Uses
3-Methylbenzyl alcohol finds application across multiple industries due to its versatile chemical properties.
Synthetic Intermediate
The compound serves as an important intermediate in organic synthesis pathways, particularly in the production of:
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Dialkyl aryl phosphates and dialkyl arylalkyl phosphates that possess inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)
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Pharmaceutical compounds and drug candidates
Fragrance and Flavor Industry
Due to its aromatic properties, 3-methylbenzyl alcohol is employed in the fragrance industry as:
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A component in perfume formulations
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A precursor for ester derivatives used in scented products
Analytical Chemistry
In analytical chemistry, the compound serves as:
Research Applications
In scientific research, 3-methylbenzyl alcohol is utilized in:
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Studies of enzyme inhibition mechanisms
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Investigations of metabolic pathways involving aromatic alcohols
Biological and Pharmacological Properties
3-Methylbenzyl alcohol exhibits various biological activities that have been the subject of scientific investigation.
Enzyme Inhibition
Research indicates that 3-methylbenzyl alcohol derivatives, particularly dialkyl aryl phosphates synthesized from this compound, demonstrate inhibitory activities against:
These enzyme inhibitory properties suggest potential applications in the development of therapies for neurodegenerative disorders such as Alzheimer's disease.
Metabolic Pathways
Studies reveal that 3-methylbenzyl alcohol undergoes metabolism in vivo, primarily through:
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Oxidation to m-tolualdehyde (m-ALD) in a dose-dependent manner
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Further metabolism through cytochrome P450 enzyme systems
Effects on Cytochrome P450 Enzymes
Research has demonstrated that 3-methylbenzyl alcohol can inhibit specific Cytochrome P450 (CYP) isozymes in a dose-dependent manner, particularly:
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CYPs 2B1 and 4B1 in the lungs
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CYPs 2E1 and 4B1 in the nasal mucosa
These findings suggest potential interactions with xenobiotic metabolism, which may impact the toxicity and clearance of co-exposed substances.
Research Findings
Recent research has expanded our understanding of 3-methylbenzyl alcohol's properties, applications, and biological activities.
Synthetic Applications
Research has demonstrated the utility of 3-methylbenzyl alcohol in various synthetic contexts:
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As a reagent in palladium-catalyzed dehydrative N-benzylation reactions with 2-aminopyridines through a borrowing hydrogen pathway
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As an influence on product outcomes in electrophilic cyclization reactions involving bis(4-methoxybenzylthio)acetylene
Spectroscopic Characterization
Comprehensive spectroscopic data has been compiled for 3-methylbenzyl alcohol, including:
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